Dibenzo[a,e]pyrene
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Dibenzo[a,e]pyrene Isomers
Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds characterized by multiple fused benzene (B151609) rings nih.gov. These ubiquitous environmental pollutants are primarily formed from the incomplete combustion of organic materials, such as wood, coal, and fossil fuels nih.govwikipedia.org. Their diverse molecular structures contribute to varying physical and chemical properties, influencing their environmental fate and interactions with biological systems.
This compound is a specific PAH with a complex fused ring structure, comprising five benzene rings fishersci.fi. It possesses the molecular formula CH and a molecular weight of 302.37 g/mol nih.gov. This compound is one of five known dibenzopyrene isomers, which share the same molecular formula but differ in the arrangement of their aromatic rings nih.gov. These isomers include this compound, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, dibenzo[a,l]pyrene (B127179), and dibenzo[e,l]pyrene (B48497) nih.gov.
Table 1: Dibenzopyrene Isomers and Key Identifiers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | CH | 302.37 | 9126 |
| Dibenzo[a,h]pyrene | CH | 302.37 | 9108 |
| Dibenzo[a,i]pyrene | CH | 302.37 | 9106 |
| Dibenzo[a,l]pyrene | CH | 302.37 | 9119 |
| Dibenzo[e,l]pyrene | CH | 302.37 | 9122 |
Historical Context of this compound Research and Regulatory Recognition
Research into dibenzopyrenes, including this compound, has a notable history, driven by their environmental ubiquity and biological activity. Early studies identified dibenzopyrenes for their suspected carcinogenicity in humans nih.gov. This compound, specifically, has been observed to be carcinogenic in experimental animals following inhalation or intratracheal ingestion.
Due to these findings, this compound, along with its four isomers, is included in the list of 16 EU priority PAHs nih.gov. Regulatory bodies, such as the California Office of Environmental Health Hazard Assessment (OEHHA), have also recognized this compound as a compound capable of causing cancer. Its presence in various environmental matrices, such as coal tar, tobacco smoke, and vehicle exhaust, has led to its ongoing regulatory scrutiny nih.govfishersci.fi.
Significance of this compound as a High Molecular Weight PAH
This compound is classified as a high molecular weight (HMW) PAH, typically defined as PAHs with a molecular mass greater than 300 Da nih.gov. Its molecular weight of 302.37 g/mol places it firmly within this category nih.gov. HMW PAHs are often of particular concern due to their enhanced environmental persistence and recalcitrance nih.govfishersci.fi.
The compound's hydrophobic nature contributes significantly to its persistence in the environment fishersci.fi. This compound is commonly found in products of incomplete combustion, including coal tar, tobacco smoke, gasoline and diesel exhaust, and even grilled or charred meats nih.govfishersci.fi. This widespread presence makes it a common environmental contaminant.
Table 2: Common Environmental Sources of Dibenzopyrenes
| Source Category | Specific Examples |
| Combustion Products | Wood and coal combustion, incomplete combustion byproducts |
| Vehicle Emissions | Gasoline and diesel exhaust, tires |
| Industrial Byproducts | Coal tar |
| Other Sources | Tobacco smoke, grilled or charred meats |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-1(22),2,4,6,8,10,12(24),13,15(23),16,18,20-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-17-16(6-1)14-22-19-10-4-3-9-18(19)20-11-5-7-15-12-13-21(17)24(22)23(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHMWBNEMFNJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC=CC(=C64)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052690 | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,e)pyrene appears as yellow crystals. Water insoluble., Pale yellow solid; [HSDB] Pale yellow solid; Insoluble in water; [MSDSonline] | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in ethanol, acetone, benzene, acetic acid; soluble in toluene and concentrated sulfuric acid | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow needles from xylene, Yellow crystals | |
CAS No. |
192-65-4 | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo[a,e]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(a,e)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphtho[1,2,3,4-def]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC8PEK62H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
244.4 °C | |
| Record name | DIBENZO(A,E)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Occurrence and Sources of Dibenzo A,e Pyrene
Anthropogenic Emission Sources
Anthropogenic activities are the primary contributors to the release of dibenzo[a,e]pyrene into the environment. nih.goviarc.fr
Incomplete Combustion Processes
Incomplete combustion of various organic materials is the predominant mechanism for the formation and release of this compound. nih.govnih.govumweltprobenbank.despringfieldmo.gov
This compound is found in fossil fuels and is released during their combustion. nih.govnih.govumweltprobenbank.de This includes emissions from coal combustion, where it is detected in stack emissions, coal tar, and soot. nih.govnih.gov Gasoline and diesel engine exhausts are also significant sources of this compound and other dibenzopyrene isomers. nih.govwikipedia.orgnih.govnih.govresearchgate.net Studies have shown that both diesel-fueled vehicles (DFVs) and gasoline-fueled vehicles (GFVs) emit PAHs, including this compound. diva-portal.org
| Vehicle Type | Driving Cycle | PAH Emission Trend |
| DFVs | Low average speed (Urban) | Higher PAH amounts per km diva-portal.org |
| GFVs | Higher average speeds (Rural, Motorway) | Higher PAH amounts per km diva-portal.org |
The findings suggest the importance of including dibenzopyrenes in vehicle exhaust characterizations to avoid underestimating the carcinogenic activity of emissions. diva-portal.org
The combustion of biomass, such as wood and other organic materials, is another significant source of this compound. nih.govwikipedia.orgnih.govspringfieldmo.gov Forest fires and volcanoes also release PAHs, including this compound, into the atmosphere. nih.govnih.goviarc.frspringfieldmo.govepa.govmdpi.com Residential heating with wood or other biomass fuels is a notable source of PAHs in ambient air, particularly during winter. springfieldmo.govhbm4eu.eucopernicus.org
This compound is present in tobacco smoke and cigarette smoke condensates. nih.govwikipedia.orgnacchemical.comnacchemical.comnih.govspringfieldmo.gov The presence of dibenzopyrene isomers, including this compound, has been identified and determined in cigarette smoke condensates. researchgate.net Tobacco smoke, both mainstream and sidestream, is a major source of PAH exposure for individuals who smoke or are exposed to secondhand smoke. springfieldmo.gov
Industrial processes that involve the pyrolysis or combustion of coal and the production and use of coal-derived products are major sources of occupational exposure to PAHs, including this compound. springfieldmo.gov Specific industrial activities contributing to emissions include:
Aluminum Production: Workers in aluminum production plants are exposed to PAHs. springfieldmo.gov
Coal Gasification: this compound is primarily found in coal gasification products. nacchemical.comnacchemical.comnih.gov
Coke Production: Coking plants are significant sources of PAH emissions. springfieldmo.gov
Iron and Steel Founding: While not explicitly detailed for this compound in the provided snippets, iron and steel founding involves high-temperature processes and the use of coal, which are generally associated with PAH formation.
Stack emissions from waste incinerators are a source of this compound. nih.govnih.gov While information on specific this compound emissions from modern waste incineration is limited, it is understood that elevated PAH emissions from combustion processes are strongly associated with poor combustion conditions. service.gov.uk Improvements in combustion conditions and advanced pollution control systems have significantly reduced emissions of regulated pollutants, which likely also applies to related compounds like PAHs. service.gov.uk
Electronic Waste Dismantling Activities
Electronic waste (e-waste) dismantling activities contribute to the release of polycyclic aromatic hydrocarbons (PAHs), including this compound, into the environment. This compound (DBaeP) is identified as one of the four carcinogenic dibenzopyrene isomers detected at e-waste sites gdut.edu.cn. The disposal and recycling of e-waste, particularly through processes like burning and smelting, emit particulate matter and PAHs nih.gov. These activities, especially the low-temperature open burning of halogenated flame retardants and incomplete combustion of plastics and organic materials within waste electrical and electronic equipment (WEEE), lead to aerial exposure to highly toxic and carcinogenic PAHs in particulate form eawag.ch.
Research conducted at informal e-waste recycling facilities has quantified the presence of this compound. For instance, a study characterizing personal exposures of e-waste workers at the Agbogbloshie e-waste site in Accra, Ghana, detected this compound in PM2.5 filters nih.gov.
Table 1: this compound Concentrations in PM2.5 Filters from E-waste Workers nih.gov
| Location/Activity | Mean Concentration (ng/m³) | Minimum (ng/m³) | Maximum (ng/m³) |
| Burners (PM2.5) | 0.59 | 0.17 | 2.30 |
| Dismantlers (PM2.5) | 0.47 | 0.24 | 2.30 |
| Collectors (PM2.5) | 0.42 | 0.03 | 0.87 |
Furthermore, studies in South China have indicated that e-waste dismantling activities result in higher inhalation cancer risks due to PAH exposure compared to urban areas nih.gov. High molecular weight PAHs (MW 302 PAHs), which include this compound, accounted for a significant portion of the total cancer risk in e-waste areas (18.0%) nih.gov.
Specific Industrial Products and By-products
This compound is a component found in various industrial products and their by-products, primarily those derived from fossil fuels and incomplete combustion processes.
This compound is present in fossil fuels, crude oil, coal, and coal tar pitch nih.gov. Coal tar, a viscous black liquid, and coal tar pitch, a solid residue from coal tar distillation, are significant sources of PAHs springfieldmo.goviarc.fr. The concentrations of PAHs in coal tar products can vary widely, ranging from less than 1% to more than 70% springfieldmo.gov. Dibenzopyrenes, a class of PAHs that includes this compound, are specifically identified as components of coal-tar pitch iarc.fr.
Asphalt (B605645), a material widely used in road construction, contains this compound nih.govspringfieldmo.govcdc.govsafeworkaustralia.gov.au. Asphalt is a mixture of bitumen with an aggregate, typically crushed stone diva-portal.org. Emissions from hot asphalt fumes during road paving have been shown to contain PAHs, and the temperature of the asphalt significantly influences the levels of these emissions diva-portal.org. This compound is one of the PAHs identified as being present in bitumens (B1180155) and asphalt used for road paving springfieldmo.gov.
Natural Occurrence
Beyond anthropogenic sources, this compound and other PAHs also occur naturally in the environment through geological and biological processes.
Volcanic Eruptions
Volcanic eruptions are a natural source of PAHs, including this compound nih.goviarc.frresearchgate.netwikipedia.org. These geological events release various organic compounds, and the process of their synthesis from eruption dusts and gases is influenced by factors such as dust-like rock particles, shock waves, electric discharges, and high temperatures mdpi.com. Research has demonstrated that volcanic eruptions can lead to a notable increase in environmental PAH concentrations. For instance, studies in the aquatic ecosystem of the Hornsund Fjord in Svalbard showed an abnormal increase in total PAHs following the 2010 Eyjafjallajökull and 2011 Grímsvötn volcanic eruptions in Iceland mdpi.com. This indicates that volcanic activity contributes to the natural background levels of this compound in various environmental compartments.
Wildfires
Wildfires are recognized as a natural source contributing to the release of polycyclic aromatic hydrocarbons, including this compound, into the atmosphere nih.govspringfieldmo.gov. The combustion of vegetation during wildfires leads to the formation and emission of various PAHs airies.or.jp.
Environmental Compartments and Distribution
Once released, this compound distributes across various environmental compartments, including air, soil, and aquatic systems nih.govontosight.airesearchgate.net. Its hydrophobic nature and high molecular weight contribute to its persistence in the environment and its potential for bioaccumulation cymitquimica.comontosight.ai.
Atmospheric Distribution
In the atmosphere, this compound undergoes degradation and distribution processes. Vapor-phase this compound is degraded by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life in air of approximately 7.7 hours nih.gov. Particulate-phase this compound is removed from the atmosphere through wet and dry deposition nih.gov. The compound also strongly absorbs wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight nih.gov.
This compound is a high molecular weight PAH and, as such, is expected to exist almost entirely in the particulate phase in the ambient atmosphere due to its low estimated vapor pressure (5.2 x 10^-11 mm Hg at 25 °C) nih.govnih.gov. Studies on PM2.5 (particulate matter with an aerodynamic diameter of 2.5 micrometers or less) have detected this compound. For instance, research in South China found that dibenzopyrene isomers, including this compound, were present in PM2.5 samples rsc.orgrsc.orgresearchgate.net. The total concentration of PAH isomers with a molecular weight of 302 (MW302), which includes this compound, ranged from 1.65 to 3.60 ng m⁻³ in summer and 3.82 to 9.81 ng m⁻³ in winter at industrial sites rsc.orgrsc.org. Another study reported a mean concentration of this compound in PM2.5 at 1.5 ± 0.4 ng m⁻³ aaqr.org.
Table 1: this compound and MW302 PAH Concentrations in PM2.5
| Compound/Category | Concentration Range (ng m⁻³) | Season/Condition | Location/Source | Reference |
| Total MW302 PAH Isomers | 1.65 – 3.60 | Summer | South China | rsc.orgrsc.org |
| Total MW302 PAH Isomers | 3.82 – 9.81 | Winter | South China | rsc.orgrsc.org |
| This compound | 1.5 ± 0.4 (mean ± SD) | Not specified | Xi'an, China | aaqr.org |
While primarily associated with particulate matter, a small percentage of this compound may exist in the vapor phase in the ambient atmosphere nih.gov. Similar PAHs have been detected in the vapor phase nih.gov. Studies on gas-particle partitioning of PAHs indicate that five- and six-ring PAHs, such as this compound, are predominantly associated with the particulate phase, often exceeding 98% gdut.edu.cn.
Aquatic Systems
When released into water, this compound is expected to adsorb strongly to suspended solids and sediment due to its estimated organic carbon-water (B12546825) partition coefficient (Koc) of 6.5 x 10^6 nih.gov. Volatilization from water surfaces is not anticipated to be a significant fate process, based on its estimated Henry's Law constant of 1.4 x 10^-8 atm-cu m/mole nih.gov.
This compound's strong adsorption to suspended solids and sediment suggests its presence in contaminated surface waters and sediments nih.gov. While specific occurrence data for this compound in surface water is less commonly reported compared to air, methods exist for its determination in water samples researchgate.net. For PAHs in general, concentrations in surface and coastal waters are typically below or equal to 50 ng/litre in the absence of significant industrial pollution who.int.
Sediment Accumulation
Sediments serve as significant sinks for hydrophobic organic chemicals like this compound, where they can accumulate over long periods and act as a persistent source of pollution in aquatic environments. The low water solubility of PAHs causes them to settle and become incorporated into bottom sediments.
Research indicates that dibenzopyrenes, including DB[a,e]P, exhibit resistance to biodegradation by certain microbial communities. For instance, a preliminary study examining the impacts of dibenzopyrenes on a bacterial consortium isolated from oil-impacted Gulf of Mexico sediment found no measurable decrease in the concentration of this compound, dibenzo[a,i]pyrene, or dibenzo[a,l]pyrene (B127179) over a 28-day incubation period. This resistance suggests a potential for long-term environmental accumulation of these highly toxic hydrocarbons.
In a lowland dammed reservoir, the accumulation of PAHs in bottom sediments was substantial. The highest sum of concentrations for 16 priority PAHs reached 9,078 μg/kg d.m. in areas with significant sediment accumulation, where 5- and 6-ring hydrocarbons, such as dibenzopyrenes, constituted a high proportion of the total PAH load.
Data on PAH concentrations in environmental sediments highlight the role of these matrices in sequestering these compounds:
| Location / Matrix | Analyte | Concentration (μg/kg d.m.) | Reference |
| Lowland Dammed Reservoir Sediment (highest value) | Σ16 PAHs | 9,078 |
High total organic carbon content and prolonged contact time within sediments can enhance the binding of PAHs, thereby reducing their bioavailability to benthic organisms.
Terrestrial Systems
Terrestrial environments are also significantly impacted by this compound and other PAHs, primarily through atmospheric deposition and direct contamination from anthropogenic activities.
This compound is present in various terrestrial matrices, including house dust and soot. Monitoring data have shown DB[a,e]P concentrations in house dust samples, collected from the Research Triangle Park area of North Carolina in November 1996, ranging from less than 0.05 to 0.30 μg/g in different particle size fractions nih.gov. Furthermore, extracts of soot deposits from coal-burning stoves in homes in Henan Province, China, revealed DB[a,e]P levels spanning from 0.021 to 236 μg/g of soot nih.gov.
Soils, particularly those near industrial sites such as former gasworks and wood-impregnation plants, can be heavily contaminated with PAHs. While specific DB[a,e]P soil contamination data are less frequently reported than for other PAHs like benzo[a]pyrene (B130552), its presence in combustion byproducts indicates its widespread distribution in terrestrial systems. Studies on coking plant soils, for example, have reported average total polycyclic aromatic compound (PAC) concentrations of 45.6 mg/kg inside the plant, demonstrating the potential for significant PAH loading in such environments.
Concentrations of this compound in Terrestrial Samples:
| Sample Type | Location / Source | Concentration Range (μg/g) | Reference |
| House Dust | Research Triangle Park, NC | <0.05 to 0.30 | nih.gov |
| Soot Deposits | Coal-burning stoves, Henan, China | 0.021 to 236 | nih.gov |
Bioaccumulation is a critical process by which environmental contaminants are taken up by organisms and accumulate in their tissues at concentrations higher than those in the surrounding environment. Due to their hydrophobic nature, PAHs, including DB[a,e]P, readily bioaccumulate in aquatic organisms.
Mussels: Mussels, such as Mytilus galloprovincialis and Mytilus edulis, are widely recognized as bioindicators for marine environmental contamination, largely due to their filter-feeding behavior and limited capacity to metabolize PAHs. They can accumulate PAHs directly from the water column or through the ingestion of contaminated particles, such as phytoplankton. Laboratory studies have shown that mussels can accumulate high concentrations of PAH compounds over relatively short periods, with accumulation increasing in relation to exposure concentration and the concentration of algal food material nih.gov.
However, the specific detection of DB[a,e]P in mussels can vary depending on the environmental conditions and analytical limits. For example, a monitoring study of Mytilus galloprovincialis from aquaculture farms in Central Macedonia, Greece, detected PAHs in all 51 mussel samples, but concentrations of this compound (DBaeP) were found to be below the limit of quantification (LOQ) and limit of detection (LOD) in all samples. This suggests that while mussels are effective bioindicators for PAHs in general, DB[a,e]P levels may be very low or undetectable in certain less-polluted environments.
Lobsters: Lobsters, like other marine organisms, are susceptible to PAH bioaccumulation. Studies on the spiny lobster (Panulirus argus) and the American lobster (Homarus americanus) have investigated the disposition of related PAHs, such as benzo[a]pyrene (BaP). These studies indicate that PAHs are rapidly distributed into tissues after uptake, with the highest concentrations typically found in the hepatopancreas, stomach, intestine, and green gland.
For the American lobster, a significant portion of retained BaP residues were found in the hepatopancreas (25-75% of the administered dose) and muscle (8-42%). Importantly, over 93% of the radioactivity in muscle tissue remained as the parent BaP, and its concentration in muscle stayed constant over the study period, suggesting a slow metabolism and long retention of the compound. Furthermore, lobsters held in tidal pounds constructed from creosoted timber showed increased levels of pyrene (B120774) and benzo[a]pyrene in their hepatopancreas, which subsequently decreased upon transfer to a creosote-free facility. While specific bioaccumulation data for DB[a,e]P in lobsters were not identified, the documented behavior of other high molecular weight PAHs like BaP strongly suggests that DB[a,e]P would also accumulate and persist in lobster tissues due to their similar physicochemical properties and the lobsters' limited metabolic capacity for these compounds compared to other marine species.
Metabolic Activation and Toxicokinetics of Dibenzo A,e Pyrene
Metabolic Pathways and Metabolites
The metabolism of Dibenzo[a,e]pyrene, similar to other PAHs, involves a series of enzymatic reactions that transform the parent compound into various intermediates, including epoxides, phenols, dihydrodiols, and quinones osti.govoup.commdpi.comairies.or.jp. These transformations are critical as they can lead to the formation of ultimate carcinogenic metabolites iarc.fr.
Cytochrome P450 (CYP) enzymes are central to the initial oxidative steps of this compound metabolism researchgate.netmdpi.com. These enzymes convert PAHs into epoxide intermediates, which can then be further processed researchgate.net.
The CYP1 family, particularly CYP1A1, CYP1A2, and CYP1B1, plays a significant role in the metabolic activation of environmental procarcinogens like PAHs nih.govresearchgate.netoup.com. While studies often focus on benzo[a]pyrene (B130552) (B[a]P) and dibenzo[a,l]pyrene (B127179) (DB[a,l]P) due to their potent carcinogenicity, the principles of CYP-mediated metabolism are broadly applicable to other PAHs, including this compound osti.govnih.govresearchgate.net.
CYP1A1 and CYP1B1 are considered primary enzymes responsible for the metabolic activation of PAHs to epoxide intermediates osti.govnih.govresearchgate.net. CYP1B1 has been shown to transform PAH parent compounds into reactive and carcinogenic metabolites, sometimes at a higher rate than CYP1A1 nih.gov. Both CYP1A1 and CYP1B1 are expressed in various tissues, including extrahepatic tissues, and their expression can be induced by PAHs nih.govoup.com.
Research on dibenzo[a,l]pyrene, a highly potent isomer, indicates that human CYP1A1 and CYP1B1 are highly active in its biotransformation psu.edunih.govnih.gov. For instance, human CYP1A1 exhibited the highest catalytic activity in the metabolism of DB[a,l]P to its 11,12-dihydrodiol, a precursor to diol-epoxides psu.edunih.gov. CYP2C9, CYP1A2, CYP2B6, and CYP3A4 also contribute to the metabolism of DB[a,l]P, albeit with lower activity compared to CYP1A1 nih.gov.
The relative catalytic activities of various human CYP isoforms in the formation of 11,12-dihydrodiol from dibenzo[a,l]pyrene are summarized below nih.gov:
| CYP Isoform | Catalytic Activity (pmol/min/nmol P450) |
| CYP1A1 | 116 |
| CYP2C9 | 29 |
| CYP1A2 | 22 |
| CYP2B6 | 18 |
| CYP3A4 | 16 |
| Others | ≤ 5 |
During Phase I metabolism, CYP enzymes can oxidize PAHs to epoxides, which are then typically hydrolyzed by epoxide hydrolase (EH) to form various dihydrodiols osti.goviarc.frresearchgate.net. This compound 3,4-dihydrodiol has been identified as a metabolite of this compound nih.gov. For related PAHs like dibenzo[a,i]pyrene, 1,2- and 3,4-dihydrodiols have been reported as metabolites following incubation with rat-liver preparations nih.gov. The formation of these angular ring dihydrodiols can be influenced by structural modifications, such as fluorine substitution aacrjournals.orgaacrjournals.org.
In addition to dihydrodiols, CYP-mediated oxidation can lead to the formation of various hydroxylated metabolites (phenols) osti.govoup.commdpi.com. The metabolites of this compound with induced microsomes include 3-hydroxythis compound, 7-hydroxythis compound, and 9-hydroxythis compound nih.gov. These hydroxylated metabolites are important in assessing potential pathways of activation in the initiation of cancer nih.gov.
PAH metabolism can also result in the formation of quinones osti.govoup.comairies.or.jp. This compound can be oxidized to this compound-8,14-quinone nih.gov. Quinones are reactive and can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and potential DNA damage oup.commdpi.comiarc.fr.
Diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs osti.goviarc.frresearchgate.netoup.com. This pathway involves initial oxidation by CYP enzymes to form epoxides, followed by hydrolysis by epoxide hydrolase to form dihydrodiols, which are then further oxidized by CYPs to form highly reactive diol-epoxides osti.goviarc.frresearchgate.netpnas.org.
For PAHs with complex structures, such as this compound and its isomer dibenzo[a,l]pyrene, the formation of diol-epoxides often occurs in specific regions, categorized as "bay-region" or "fjord-region" pnas.orgbiointerfaceresearch.comresearchgate.netresearchgate.netaacrjournals.org. Fjord-region diol-epoxides, particularly those derived from potent PAHs like dibenzo[a,l]pyrene, are known for their high mutagenic and carcinogenic activity biointerfaceresearch.comresearchgate.netresearchgate.netaacrjournals.org. Dibenzo[a,l]pyrene, for instance, is metabolically activated to fjord-region 11,12-diol 13,14-epoxides (DB[a,l]PDEs), which are highly reactive and form DNA adducts psu.edupnas.orgresearchgate.netacs.orgneuropharmac.com. The formation of these diol-epoxides is a critical step in the carcinogenic activity of such compounds acs.org.
Mechanisms of Genotoxicity and Carcinogenicity of Dibenzo A,e Pyrene
DNA Adduct Formation
The genotoxic effects of Dibenzo[a,e]pyrene are largely attributed to its ability to form DNA adducts neuropharmac.comoup.comnih.gov. These adducts are formed when reactive metabolites of DB[a,e]P covalently bind to DNA neuropharmac.comresearchgate.netpnas.org.
Metabolic activation of this compound, primarily by cytochrome P450 (CYP) enzymes, leads to the formation of highly electrophilic metabolites, such as diol-epoxides neuropharmac.comresearchgate.netpnas.org. These diol-epoxides then react with the exocyclic amino groups of DNA bases, specifically deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), forming covalent adducts neuropharmac.combiointerfaceresearch.com. The substantial binding of these DBP diol-epoxides (DBPDEs) with DNA supports the formation of chemical adducts rather than their efficient removal or repair neuropharmac.com.
Studies have identified specific DNA adducts formed by this compound metabolites. For instance, in mouse lung tissue, Dibenzo[a,l]pyrene (B127179) (a related dibenzopyrene isomer, often studied due to its potent carcinogenicity) was found to induce six major and four minor DNA adducts oup.comnih.gov. These adducts were derived from both anti- and syn-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo[a,l]pyrene (DB[a,l]PDE) and bound to both deoxyadenosine (dAdo) and deoxyguanosine (dGuo) residues in DNA oup.comnih.gov. The major adduct identified was a product of the reaction of an anti-DB[a,l]PDE with dAdo in DNA oup.comnih.govnih.gov. Research on Dibenzo[a,l]pyrene-derived adducts indicates that a significant proportion (over 73%) arise from reactions with deoxyadenosine pnas.org.
Fjord-region diol-epoxides are key ultimate carcinogenic metabolites of this compound and its isomers nih.govpnas.orgpnas.orgoup.com. These sterically hindered fjord-region diol-epoxides, such as those derived from Dibenzo[a,l]pyrene, show a preference for reacting with the N6-amino group of deoxyadenosine (dA) neuropharmac.combiointerfaceresearch.com. For example, (-)-anti-dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DBPDE) exhibits a corresponding 75% preference for dA adducts biointerfaceresearch.com. This preference for dA adducts, particularly those formed by fjord-region diol-epoxides, is thought to contribute significantly to the high genotoxic activity and persistence of these adducts in cellular DNA, making them resistant to nucleotide excision repair (NER) researchgate.netbiointerfaceresearch.comnih.gov.
A comparison of DNA binding preferences between bay- and fjord-region diol-epoxides is presented in the table below, highlighting the distinct reactivity of fjord-region metabolites.
| Diol-Epoxide Type | Preferred DNA Binding Site | Example (Compound) | Preference Percentage | Source |
| Bay-region | N2-amino group of dG | (+)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | >90% | biointerfaceresearch.com |
| Fjord-region | N6-amino group of dA | (-)-anti-Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DBPDE) | 75% | biointerfaceresearch.com |
Mutagenesis
This compound's genotoxic potential extends to inducing mutations, a critical step in the carcinogenic process neuropharmac.comresearchgate.net.
The formation of DNA adducts by this compound metabolites can lead to errors during DNA replication if not repaired, resulting in gene mutations researchgate.netoup.comwikipedia.org. Studies on related dibenzopyrene isomers, such as Dibenzo[a,l]pyrene, have shown its ability to induce point mutations in oncogenes, notably the Ki-ras oncogene oup.comnih.govresearchgate.net. Analysis of the Ki-ras mutation spectrum in Dibenzo[a,l]pyrene-induced lung tumors in mice revealed predominant mutations, including G→T transversions in the first base of codon 12, A→G transitions in the second base of codon 12, and A→T transversions in the second or third base of codon 61 oup.comnih.gov. These specific mutation patterns are concordant with the DNA adduct profile formed by the compound nih.gov.
A summary of observed Ki-ras mutations induced by Dibenzo[a,l]pyrene is provided below.
| Gene/Codon | Mutation Type | Base Change | Source |
| Ki-ras, Codon 12 | G→T Transversion | G to T | oup.comnih.gov |
| Ki-ras, Codon 12 | A→G Transition | A to G | nih.gov |
| Ki-ras, Codon 61 | A→T Transversion | A to T | nih.gov |
Analytical Methodologies for Dibenzo A,e Pyrene
Chromatographic Separation
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used technique for the analysis of PAHs, including dibenzo[a,e]pyrene. It is often coupled with various detectors to enhance sensitivity and selectivity. For instance, GC with flame ionization detection (GC/FID) and GC with mass spectrometry (GC/MS) are common approaches cdc.gov. GC methods are capable of separating complex mixtures of PAHs based on their volatility and interaction with the stationary phase of the chromatographic column epa.gov.
Research has shown the application of GC for the analysis of this compound in different samples. For example, a gas-chromatographic single-quadrupole analytical method has been developed for the analysis of 16 priority European Union (EU) PAHs, which includes this compound, in food sigmaaldrich.comsigmaaldrich.com. In another study, a high phenyl content Rxi®-PAH GC column was used for the chromatographic separation of PAHs, including this compound, in yerba mate tea gcms.cz. The GC oven temperature program typically involves a ramp from a lower initial temperature (e.g., 80 °C) to a higher final temperature (e.g., 350 °C) with specific hold times and ramp rates to achieve optimal separation gcms.cz.
Detection and Quantification Methods
Mass Spectrometry (MS) provides highly sensitive and specific detection for PAHs. It is often coupled with chromatographic techniques to identify and quantify compounds based on their mass-to-charge ratio and fragmentation patterns. This compound, with a molecular weight of 302.37 g/mol , exhibits characteristic mass spectral features, where the molecular ion is typically the base peak, accompanied by several (M-nH)+ ions uni.luepa.gov.
Gas Chromatography/Mass Spectrometry (GC/MS) is a highly sensitive and specific method recommended for the analysis of PAHs, including this compound, in complex samples cdc.govepa.gov. This technique combines the separation power of GC with the identification and quantification capabilities of MS.
The EPA Method 8270D utilizes GC/MS for the analysis of this compound in various matrices such as solid waste, soils, air sampling media, and water, with a reported detection limit of 1 µg/L nih.gov. The choice of GC/MS for PAH analysis is influenced by its sensitivity, selectivity, and ability to handle complex samples epa.gov. Modern GC-MS/MS systems, such as those equipped with an Advanced Electron Ionization (AEI) ion source, offer enhanced sensitivity and improved detection limits for PAHs thermofisher.com. Quantification is often performed using selected reaction monitoring (SRM) mode, acquiring multiple transitions for each analyte and its isotopically labeled internal standards thermofisher.com.
Table 1: GC-MS/MS Parameters for PAH Analysis thermofisher.com
| Parameter | Value |
| Ion Source | Advanced EI |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 280 °C |
| Acquisition Threshold | 500 |
| Emission Current | 50 µA |
| Electron Energy Voltage | 70 eV (typical) |
| Data Acquisition Mode | Timed SRM |
Spectroscopic techniques offer alternative or complementary methods for the detection and quantification of this compound, particularly useful for distinguishing between closely related isomers that may co-elute in chromatographic separations.
Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a powerful technique for the unambiguous determination of this compound and its isomers, especially in complex mixtures where chromatographic separation might be challenging due to similar elution times and mass fragmentation patterns nih.govsmolecule.comnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. This method relies on recording spectral and lifetime information from frozen solutions in n-alkane solvents at cryogenic temperatures, typically liquid helium temperature (4.2 K) or liquid nitrogen temperature (77 K) nih.govsmolecule.comnih.govresearchgate.netacs.orgacs.orgconicet.gov.ar.
LETRSS utilizes a cryogenic fiber-optic probe, a pulsed tunable dye laser, a spectrograph, and an intensified charge-coupled device for chemical analysis nih.govnih.gov. Unambiguous identification is achieved through wavelength time matrix formats, which provide simultaneous access to spectral and lifetime data nih.govnih.gov. Prior to spectroscopic analysis, samples like HPLC fractions can be pre-treated using liquid-liquid or solid-liquid extraction nih.govnih.gov. Solid-liquid extraction generally yields better limits of detection nih.gov. For this compound and its isomers, LETRSS allows for precise and accurate analysis at sub-parts-per-billion levels, with detection limits reaching parts-per-trillion levels in water samples nih.govacs.orgresearchgate.net. The choice of n-alkane solvent (e.g., n-octane, n-nonane, or n-decane) can influence the spectral narrowing and fluorescence intensities researchgate.net.
Table 2: Typical Detection Limits for Dibenzopyrene Isomers using LETRSS nih.govacs.orgresearchgate.net
| Compound | Detection Limit (pg/mL or ng/L) |
| Dibenzo[a,l]pyrene (B127179) | 40 pg/mL (40 ng/L) nih.gov |
| Dibenzo[e,l]pyrene (B48497) | 0.2 ng/mL (200 ng/L) nih.gov |
| This compound | 154 ng/L nih.gov |
| Dibenzo[a,i]pyrene | 55 ng/L researchgate.net |
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) provide a rapid and effective approach for the direct determination of PAHs, including those that co-elute in chromatographic separations, without the need for further extensive chromatographic steps mdpi.comresearchgate.netnih.gov. This technique involves recording excitation-emission matrices at room temperature using a spectrofluorometer equipped with a multichannel detection system mdpi.comnih.gov.
RTF-EEMs can be acquired in a matter of seconds mdpi.comnih.gov. The spectral overlap between different PAHs can be resolved using multivariate calibration methods such as parallel factor analysis (PARAFAC) acs.orgconicet.gov.armdpi.comnih.gov. This approach has been demonstrated for the trace analysis (ng/mL) of PAHs in complex samples like tobacco extracts mdpi.comnih.gov. For instance, RTF-EEMs have been successfully applied to resolve the strong spectral overlap between benzo[a]pyrene (B130552) and dibenzo[a,l]pyrene, which often co-elute in HPLC fractions mdpi.comresearchgate.netnih.gov. The experimental procedure is straightforward, often involving direct analysis of HPLC fractions in a quartz cuvette mdpi.com.
Spectroscopic Techniques
Fluorescence Spectroscopy
Fluorescence spectroscopy stands as a powerful technique for the analysis of PAHs, including this compound, often employed in conjunction with chromatographic separations. Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) offer a rapid approach for the direct determination of PAHs within co-eluted high-performance liquid chromatography (HPLC) fractions. This method can resolve spectral overlapping, for instance, between Benzo[a]pyrene and Dibenzo[a,l]pyrene, through the application of parallel factor analysis (PARAFAC). RTF-EEMs can be acquired in mere seconds using a spectrofluorometer equipped with a multichannel detection system. mdpi.com
For enhanced specificity and resolution, particularly in differentiating between isomers, cryogenic temperatures are frequently employed. Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS), conducted at liquid helium temperature (4.2 K), provides highly resolved, line-narrowed spectra and distinct fluorescence lifetimes. This allows for the unambiguous identification of co-eluted isomers, including this compound and its related dibenzopyrene isomers, by simultaneously accessing spectral and lifetime information. nih.govresearchgate.netacs.orgacs.org Solid-liquid extraction using octadecyl silica (B1680970) membranes can serve as a pre-concentration step before fluorescence analysis, yielding detection limits at the parts-per-billion (ng/mL) level at room temperature and significantly lower, at parts-per-trillion levels, when coupled with LETRSS. nih.govresearchgate.netconicet.gov.ar This technique has been successfully applied to screen for highly toxic HMW-PAHs, such as this compound, in challenging matrices like coal-tar samples, leveraging EEMs and PARAFAC for direct analysis without prior chromatographic separation. acs.orgresearchgate.net
Time-Resolved Excitation-Emission Matrices (TREEMs)
Time-Resolved Excitation-Emission Matrices (TREEMs) represent a sophisticated multidimensional data format that integrates spectral and lifetime information, proving invaluable for the unambiguous determination of PAH isomers. nih.govresearchgate.netacs.orgacs.org This technique is particularly effective in addressing the challenge of strong spectral and lifetime overlapping among structurally similar compounds, such as the various this compound isomers. researchgate.net
TREEMs are generated by utilizing pulsed excitation sources, such as pulsed tunable dye lasers, in conjunction with time-gated detection systems, typically intensified charge-coupled devices. nih.govacs.org The analytical power of TREEMs is further amplified when measurements are performed at cryogenic temperatures (e.g., 77 K or 4.2 K). This low-temperature environment induces spectral narrowing, which can improve detection limits by approximately two orders of magnitude compared to conventional spectrofluorometers. researchgate.net The combination of TREEMs with Shpol'skii spectroscopy facilitates the direct determination of dibenzopyrene isomers in complex samples, eliminating the need for extensive chromatographic separation. This is achieved by providing unique vibrational fingerprints and fluorescence lifetimes that serve as definitive identification markers. nih.govresearchgate.netacs.orgresearchgate.net
Accelerator Mass Spectrometry (AMS)
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique primarily utilized for the detection of trace amounts of ¹⁴C-labeled compounds. This method is highly relevant for the analysis of PAHs, including high molecular weight variants. For instance, AMS has been successfully applied in pharmacokinetic studies to detect Dibenzo[a,l]pyrene (also known as dibenzo[def,p]chrysene), an isomer structurally related to this compound, in human biological samples. nih.govacs.orgoregonstate.edunih.govnih.govacs.org
AMS functions by measuring the ratio of ¹⁴C to total carbon, achieving detection limits in the attomole range per milligram of total carbon. nih.govacs.org This unparalleled sensitivity enables "microdosing" studies, where extremely low quantities (e.g., 29 ng) of ¹⁴C-labeled compounds can be administered, allowing for the detection of their equivalents in plasma and urine. nih.govacs.orgoregonstate.edunih.govnih.govacs.org While AMS provides highly sensitive detection of the total ¹⁴C-labeled compound and its metabolites, specific differentiation between the parent compound and its various metabolites often requires coupling with additional separation techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC). acs.orgnih.govacs.org
Challenges in Isomer Differentiation and Trace Analysis
The analysis of this compound and other HMW-PAHs presents significant analytical challenges, particularly concerning isomer differentiation and trace-level detection. A primary difficulty arises from the remarkable structural similarities among PAH isomers, which often lead to very similar chromatographic behaviors and, in many cases, virtually identical mass fragmentation patterns. nih.govresearchgate.netacs.org This issue is particularly pronounced for HMW-PAHs with the same molecular mass (e.g., 302 Da), where various dibenzopyrene isomers frequently co-elute in standard chromatographic methods like HPLC. mdpi.comnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net
Spectral overlapping is another considerable hurdle in fluorescence analysis performed at room temperature, complicating unambiguous identification. mdpi.com Furthermore, the need for trace analysis means that these compounds must be detected and quantified at extremely low concentrations, ranging from nanograms per milliliter (ng/mL) to picograms per milliliter (pg/mL), or even parts-per-trillion levels. mdpi.comnih.govresearchgate.netacs.orgconicet.gov.ar The presence of complex sample matrices, such as coal tar, tobacco extracts, and various environmental samples, introduces interferences that further complicate both isomer differentiation and trace analysis, necessitating the development and application of highly selective and sensitive analytical methods. mdpi.comresearchgate.netacs.orgresearchgate.net The critical importance of unambiguous isomer identification is underscored by the significant differences in carcinogenic potency among isomers; for instance, Dibenzo[a,l]pyrene is recognized as one of the most potent carcinogenic PAHs known, highlighting the need for precise identification even when present at low concentrations. mdpi.comnih.govacs.org
Standard Reference Materials and Quality Control
The use of Standard Reference Materials (SRMs) and robust quality control (QC) practices are indispensable for ensuring the accuracy, reliability, and comparability of analytical measurements for this compound and other PAHs. SRMs for PAHs, including this compound (e.g., NIST SRM 2260a), are available from accredited institutions like the National Institute of Standards and Technology (NIST) and commercial suppliers such as LGC Standards and Sigma-Aldrich. lgcstandards.comsigmaaldrich.comaccustandard.comsigmaaldrich.comnist.gov These SRMs are developed and produced in adherence to international standards, such as ISO 17034, which ensures their quality and suitability for analytical applications. lgcstandards.comaccustandard.com
SRMs play a critical role in various aspects of analytical quality assurance, including method validation, instrument qualification, and ongoing quality control. nist.govspectroscopyeurope.com Effective quality control protocols typically involve the use of QC check samples, which contain the target analytes at specified concentrations, and the monitoring of performance parameters, such as the recoveries of surrogate standards. nih.govrestek.comepa.gov Adherence to rigorous analytical quality control is essential to ensure that generated data are trustworthy and comparable across different studies and laboratories, addressing concerns about potential deficiencies in analytical metrology education and practice. spectroscopyeurope.com Key metrics for evaluating method performance, such as precision and trueness, are assessed through parameters like relative standard deviations and recovery rates. scielo.br
Human Exposure Assessment and Risk Implications of Dibenzo A,e Pyrene
Exposure Routes in Humans
Humans are exposed to Dibenzo[a,e]pyrene through various environmental and occupational pathways. The primary routes of exposure are through the inhalation of contaminated air and the ingestion of certain foods and water. nih.govelsevierpure.comidosi.orgcdnsciencepub.com
Inhalation of Ambient and Occupational Air
This compound is a product of incomplete combustion and is found in the air, attached to particulate matter. nih.govidosi.orgcdnsciencepub.com Inhalation represents a significant route of exposure for the general population and particularly for individuals in specific occupational settings.
Ambient air concentrations of polycyclic aromatic hydrocarbons (PAHs), including this compound, are generally higher in urban and industrial areas compared to rural locations. mdpi.com This is primarily due to a higher density of emission sources such as vehicular traffic and industrial activities in urban centers. One study found that annual average concentrations of a related PAH, Benzo[a]pyrene (B130552), were consistently higher in urban and suburban stations compared to rural stations. mdpi.com For instance, at industrial stations, the annual average concentrations ranged from 4.3 to 6.7 ng/m³, while at urban stations, they ranged from 1.0 to 1.5 ng/m³. In contrast, a rural regional station reported annual average concentrations ranging from 0.3 to 0.7 ng/m³. mdpi.com
Table 1: Comparison of Annual Average Benzo[a]pyrene Concentrations in Different Settings (2009-2019)
| Setting | Annual Average Concentration Range (ng/m³) | Reference |
|---|---|---|
| Industrial | 4.3 - 6.7 | mdpi.com |
| Urban | 1.0 - 1.5 | mdpi.com |
| Suburban | 1.1 - 1.7 | mdpi.com |
| Rural | 0.3 - 0.7 | mdpi.com |
Certain occupations involve a significantly higher risk of exposure to this compound due to the nature of the work. idosi.orgcdnsciencepub.commdpi.com Key industries include aluminum production, chimney sweeping, and coal gasification. elsevierpure.comepa.gov
Aluminum Production: Workers in the aluminum production industry, particularly in areas like pot-rooms and anode pre-bake plants, are exposed to PAHs. nih.gov While specific data for this compound is limited, studies on the broader category of PAHs, often using Benzo[a]pyrene as a marker, indicate elevated exposure levels. For example, the exposure of bake-oven workers to Benzo[a]pyrene by inhalation was found to be four times lower than that of workers in the paste plant. nih.gov
Chimney Sweeping: Chimney sweeps are occupationally exposed to soot, which contains a variety of carcinogenic PAHs, including this compound. nih.govtandfonline.com Air samples from the breathing zone of chimney sweeps have shown the presence of numerous PAHs. The concentration of these compounds is dependent on the type of fuel burned. For instance, the average air concentration of Benzo[a]pyrene was found to be 0.36 µg/m³ for oil-fired heating, 0.83 µg/m³ for a mix of oil and solid fuel, and 0.82 µg/m³ for pure solid fuel heating. nih.gov Soot samples themselves contain high concentrations of these compounds. nih.gov
Table 2: Benzo[a]pyrene Concentrations in Air and Soot from Chimney Sweeping by Fuel Type
| Fuel Type | Air Concentration of Benzo[a]pyrene (µg/m³) | Benzo[a]pyrene in Soot (mg/kg) | Reference |
|---|---|---|---|
| Oil Fuel | 0.36 | 10.50 | nih.gov |
| Oil and Solid Fuel Mix | 0.83 | 109.10 | nih.gov |
| Solid Fuel | 0.82 | 51.25 | nih.gov |
Dietary Ingestion (Contaminated Food and Water)
For the general non-smoking population, the primary route of exposure to this compound is through the diet. nih.govidosi.orgcdnsciencepub.comtandfonline.com Contamination can occur through environmental deposition on crops, during food processing and cooking at high temperatures. tandfonline.com
High-temperature cooking methods such as grilling, barbecuing, and smoking can lead to the formation of PAHs, including this compound, in food. elsevierpure.comidosi.orgcdnsciencepub.comscielo.br The concentration of these compounds can vary depending on the cooking method, temperature, and fat content of the food.
For example, charcoal-grilled meats tend to have higher levels of PAHs. One study found that the concentration of Benzo[a]pyrene in charcoal-grilled beef ranged from 2.35 to 5.28 µg/kg, while in electrically grilled beef, it was lower, ranging from 1.85 to 4.03 µg/kg. idosi.org Similarly, charcoal-grilled chicken had Benzo[a]pyrene levels of 0.77 to 1.11 µg/kg, compared to 0.45 to 0.89 µg/kg in electrically grilled chicken. idosi.org Smoked meat products also show varying levels of contamination. For instance, the Benzo[a]pyrene content in a Spanish smoked meat product called chorizo increased with smoking time, stabilizing at around 0.75 µg/kg after 5 days of smoking. researchgate.net
Table 3: Benzo[a]pyrene Concentrations in Cooked Meats
| Food Item | Cooking Method | Benzo[a]pyrene Concentration (µg/kg) | Reference |
|---|---|---|---|
| Beef | Charcoal Grilled | 2.35 - 5.28 | idosi.org |
| Beef | Electrically Grilled | 1.85 - 4.03 | idosi.org |
| Chicken | Charcoal Grilled | 0.77 - 1.11 | idosi.org |
| Chicken | Electrically Grilled | 0.45 - 0.89 | idosi.org |
| Pork Belly | Charcoal Grilled | 5.76 | snu.ac.kr |
| Chorizo | Smoked (5 days) | ~0.75 | researchgate.net |
Vegetables can become contaminated with this compound through the deposition of airborne particles onto their surfaces. idosi.org Leafy vegetables, due to their larger surface area, may show higher levels of contamination. tandfonline.com One study found that the sum of four major PAHs (PAH4, including Benzo[a]pyrene) in broccoli and cauliflower was 0.77 and 0.59 µg/kg, respectively. tandfonline.com Another study in Iraq reported maximum levels of Benzo[a]pyrene in lettuce, tomato, and cabbage to be 9.32 µg/kg, 2.37 µg/kg, and 6.81 µg/kg, respectively. researchgate.net
Seafood, particularly filter-feeding shellfish, can accumulate PAHs from contaminated waters. cdnsciencepub.com The levels of contamination can vary significantly depending on the species and the pollution level of their habitat. One analysis of commercial seafood found that while most vertebrate fish had undetectable levels, shellfish samples contained less than 10 ng/g, with some reaching up to 36 ng/g. cdnsciencepub.com Commercial lobsters were found to have Benzo[a]pyrene levels ranging from 0.8 to 7.9 ng/g. cdnsciencepub.com
Table 4: Benzo[a]pyrene and Related PAH Concentrations in Vegetables and Seafood
| Food Category | Food Item | Compound | Concentration | Reference |
|---|---|---|---|---|
| Vegetables | Broccoli | PAH4 (sum) | 0.77 µg/kg | tandfonline.com |
| Cauliflower | PAH4 (sum) | 0.59 µg/kg | tandfonline.com | |
| Lettuce | Benzo[a]pyrene | 9.32 µg/kg (max) | researchgate.net | |
| Tomato | Benzo[a]pyrene | 2.37 µg/kg (max) | researchgate.net | |
| Seafood | Shellfish | Benzo[a]pyrene | <10 - 36 ng/g | cdnsciencepub.com |
| Lobster (commercial) | Benzo[a]pyrene | 0.8 - 7.9 ng/g | cdnsciencepub.com | |
| Crab and Shrimp | Benzo[a]pyrene | Not Detected - 0.5 ng/g | cdnsciencepub.com |
Dermal Absorption (Contact with Soil, Tar, Soot)
The assessment of dermal absorption of this compound from environmental media such as soil, tar, and soot is a critical component of human exposure assessment. However, specific quantitative data on the dermal absorption fraction or permeability coefficient for this compound is not extensively available in the scientific literature. Research on the dermal uptake of PAHs from contaminated soils has historically used Benzo[a]pyrene as the primary surrogate for the entire class of compounds. nih.govresearchgate.netumass.edu These studies have shown that factors such as soil matrix properties and the aging of contaminants can significantly reduce the dermal bioavailability of PAHs. umass.edu While these findings for Benzo[a]pyrene are informative for PAHs as a group, direct extrapolation to this compound is not possible without compound-specific research. Therefore, a precise dermal absorption value for this compound from soil, tar, or soot remains an area requiring further investigation.
Biomarkers of Exposure and Effect
Biomarkers are essential tools for assessing human exposure to environmental contaminants and understanding their potential health effects. For PAHs, these biomarkers can indicate a recent or long-term body burden.
DNA Adducts in Peripheral Blood Mononuclear Cells (PBMCs)
The formation of DNA adducts is a critical step in the mechanism of chemical carcinogenesis for many PAHs. neuropharmac.com This process involves the metabolic activation of the parent compound to reactive electrophilic metabolites that can covalently bind to DNA. neuropharmac.com While this compound is known to undergo metabolic activation, studies specifically measuring this compound-DNA adducts in human peripheral blood mononuclear cells (PBMCs) are not readily found in the reviewed literature. Research in this area has predominantly focused on the adducts formed by Benzo[a]pyrene, such as anti-benzo[a]pyrene diolepoxide (BPDE)-DNA adducts, which have been detected in the white blood cells of occupationally exposed workers. nih.govnih.gov The detection of such adducts confirms that metabolic activation and subsequent DNA binding occur in humans. nih.gov Although the metabolic pathways of this compound suggest the potential for DNA adduct formation, direct quantitative data on these specific adducts in human PBMCs is lacking.
Hydroxylated PAH Metabolites in Urine
The analysis of hydroxylated metabolites in urine is a common and effective non-invasive method for assessing recent exposure to PAHs. nih.gov After a PAH enters the body, it is metabolized by enzymes into more water-soluble forms, including hydroxylated derivatives, which are then excreted in the urine. While a wide range of PAH metabolites have been identified and used as biomarkers, such as 1-hydroxypyrene (B14473) for pyrene (B120774) exposure, specific data on hydroxylated this compound metabolites in human urine is limited. researchgate.netmdpi.com
However, in vitro metabolism studies using rat liver microsomes have identified several key metabolites of this compound. nih.gov These findings provide a crucial foundation for identifying potential biomarkers that could be targeted in future human biomonitoring studies.
| Metabolite Name | Abbreviation |
|---|---|
| This compound 3,4-dihydrodiol | DB[a,e]P 3,4-dihydrodiol |
| 3-Hydroxythis compound | 3-hydroxyDB[a,e]P |
| 7-Hydroxythis compound | 7-hydroxyDB[a,e]P |
| 9-Hydroxythis compound | 9-hydroxyDB[a,e]P |
Data sourced from metabolism studies with induced rat liver microsomes. nih.gov
PAH-Hemoglobin Adducts
Adducts formed between PAH metabolites and blood proteins, such as hemoglobin, serve as valuable biomarkers for assessing exposure over a longer period compared to urinary metabolites. The lifespan of red blood cells (approximately 120 days) allows PAH-hemoglobin adducts to provide an integrated measure of exposure over several months. rsc.org Research into these biomarkers has largely centered on Benzo[a]pyrene, with methods developed to detect adducts formed by its reactive metabolites with hemoglobin. nih.govnih.gov These studies have confirmed the utility of hemoglobin adducts for assessing human exposure to PAHs from sources like traffic exhaust. nih.gov However, specific research and data on the formation, detection, and quantification of this compound-hemoglobin adducts in human populations were not identified in the reviewed scientific literature.
Health Risk Assessment
Assessing the health risks associated with exposure to individual PAHs is complex due to their occurrence in mixtures in the environment. Methodologies have been developed to evaluate the cumulative risk from these mixtures.
Carcinogenic Risk Assessment
This compound is recognized as a suspected human carcinogen and is included in priority lists of PAHs for environmental monitoring due to its mutagenicity and carcinogenicity. wikipedia.org The carcinogenic risk of complex PAH mixtures is often assessed using the Toxic Equivalency Factor (TEF) approach. tandfonline.com This method evaluates the carcinogenic potency of individual PAH congeners relative to that of a reference compound, Benzo[a]pyrene (BaP), which is assigned a TEF of 1.0. tandfonline.comnih.gov
The total carcinogenic risk of a mixture can be estimated by calculating the Benzo[a]pyrene equivalent (BaP-EQ) concentration, which is the sum of the concentrations of each individual PAH multiplied by its respective TEF. tandfonline.com this compound has been assigned a Potency Equivalency Factor (PEF), a term often used interchangeably with TEF, based on reviews of its toxicological database. wa.govcdc.gov According to the California Environmental Protection Agency's Office of Environmental Health Hazard Assessment (OEHHA) and adopted by agencies like the Washington State Department of Ecology, the recommended PEF for this compound is 1.0. wa.govcdc.gov This value indicates that this compound is considered to have a carcinogenic potency equivalent to that of Benzo[a]pyrene. cdc.gov
While its TEF is 1.0, some toxicological studies on mouse skin have characterized this compound as having weak carcinogenic and tumor-initiating activity, particularly when compared to extremely potent isomers like Dibenzo[a,l]pyrene (B127179). nih.govepa.gov
| Compound | CAS Number | Potency Equivalency Factor (PEF) |
|---|---|---|
| Benzo[a]pyrene (Reference) | 50-32-8 | 1.0 |
| This compound | 192-65-4 | 1.0 |
The PEF value indicates carcinogenic potency relative to Benzo[a]pyrene. wa.govcdc.gov
Regulatory Standards and Guidelines
The regulation of this compound is primarily managed through its classification as a carcinogenic PAH and as part of the broader group of PAHs. Specific regulatory standards for this individual compound are not as common as for the reference compound, benzo[a]pyrene.
The International Agency for Research on Cancer (IARC), an arm of the World Health Organization, provides a key classification for the carcinogenicity of various substances. IARC has evaluated this compound and, based on sufficient evidence of carcinogenicity in experimental animals, has classified it as Group 2B, "possibly carcinogenic to humans" . inchem.org This classification was first established in a 1987 supplement, following earlier evaluations. inchem.org
In the United States, the Environmental Protection Agency (EPA) regulates PAHs as a group of compounds. While the EPA's Integrated Risk Information System (IRIS) has a detailed file on benzo[a]pyrene, it does not have a specific file for this compound. epa.gov Instead, the agency uses the TEF approach to manage the risk of PAH mixtures found at contaminated sites or in various environmental media. ca.gov By using the TEQ of a mixture, the EPA can establish cleanup levels or acceptable exposure limits for the mixture as a whole.
There are no specific workplace exposure limits for this compound from the Occupational Safety and Health Administration (OSHA). However, OSHA does regulate exposure to "coal tar pitch volatiles," which includes a mixture of PAHs, through a permissible exposure limit (PEL).
Table 2: Carcinogenicity Classification for this compound
| Organization | Classification | Description |
|---|---|---|
| International Agency for Research on Cancer (IARC) | Group 2B | Possibly carcinogenic to humans inchem.org |
Biodegradation and Environmental Remediation Strategies for Dibenzo A,e Pyrene
Microbial Degradation Pathways
Microorganisms, including bacteria and fungi, possess metabolic capabilities to transform and, in some cases, mineralize PAHs. However, the degradation of HMW PAHs such as Dibenzo[a,e]pyrene is generally more difficult than that of lower molecular weight counterparts mdpi.comnih.gov.
Bacterial degradation of HMW PAHs, including those structurally similar to this compound like Benzo[a]pyrene (B130552) (a five-ring PAH), often involves initial dioxygenation or monooxygenation reactions, leading to the formation of dihydrodiols and subsequent ring cleavage mdpi.comnih.gov. While direct evidence for extensive this compound degradation by specific bacterial strains is limited and often points to its recalcitrance gulfresearchinitiative.orgnih.gov, studies on other HMW PAHs provide insights into potential mechanisms.
Several bacterial genera and species have been identified for their ability to degrade HMW PAHs. These include:
Mycobacterium spp. (e.g., M. vanbaalenii PYR-1, M. RJGII-135s) are well-studied for their capacity to degrade a wide range of PAHs, including benzo[a]pyrene, and possess specific dioxygenase enzymes nih.govmdpi.comnih.govgavinpublishers.com.
Bacillus spp. (e.g., B. cereus, B. licheniformis, B. subtilis) have demonstrated the ability to degrade benzo[a]pyrene, with some thermophilic strains also showing activity mdpi.comgavinpublishers.comnih.govbiorxiv.org.
Pseudomonas sp. (e.g., P. aeruginosa, P. fluorescens, P. sp. Lphe-2, P. sp. S5) are frequently reported as PAH degraders frontiersin.orgmdpi.com.
Rhodococcus sp. (e.g., R. wratislaviensis, R. rhodochrous) are also known for their PAH-degrading capabilities mdpi.comfrontiersin.orgmdpi.com.
Other notable bacterial strains include Klebsiella pneumonia PL1, Rhizobium tropici CIAT 899, Bradyrhizobium japonicum, Micrococcus luteus, Ochrobactrum sp. VA1, Enterobacter cloace VA2, Stenotrophomonas maltophilia VA3, Achromobacter sp. AYS3, Marinobacter sp. AYS4, Rhodanobacter sp. AYS5, Cellulosimicrobium cellulans CWS2, and Pantoea dispersa MSC14 mdpi.commdpi.comgavinpublishers.comnih.govbiorxiv.orgmdpi.comnih.govelsevier.es.
Bacterial consortia, comprising multiple strains, often exhibit higher degradation efficiencies for HMW PAHs compared to individual strains due to synergistic interactions and broader metabolic capabilities tandfonline.commdpi.comnih.govresearchgate.netmdpi.com. For instance, a consortium of B. cereus, M. luteus, and B. japonicum showed higher benzo[a]pyrene degradation rates than individual strains mdpi.comnih.gov.
| Bacterial Strain/Consortium | Target PAH (Example) | Degradation Rate/Extent | Conditions/Notes | Source |
| Bacterial mixture (refinery soil) | Benzo[a]pyrene (BaP) | ~50% of 500 mg·L⁻¹ in 35 days | Enriched with BaP as sole substrate | mdpi.com |
| Klebsiella pneumonia PL1 | BaP | ~56% of 10 mg·L⁻¹ in 10 days | Also degraded pyrene (B120774) mdpi.com | mdpi.com |
| Consortium (Bradyrhizobium japonicum, Micrococcus luteus, Bacillus cereus) | BaP | ~60% in 15 days (liquid medium) | Higher than individual strains | mdpi.comnih.gov |
| Consortium (Ochrobactrum sp. VA1, Enterobacter cloace VA2, Stenotrophomonas maltophilia VA3) | Benzo[e]pyrene (B47544) | Degraded at moderate salinity (3% NaCl) | Isolated from contaminated soil mdpi.com | mdpi.com |
| Mycobacterium vanbaalenii PYR-1 | Benzo[a]pyrene | Oxidized to 24.7% organic-extractable metabolites; mineralized ~36% in microcosms | Grown with yeast extract, peptone, starch | nih.gov |
| Cellulosimicrobium cellulans CWS2 | Benzo[a]pyrene | 78.8% in 13 days (10mg/L) | Anaerobic, nitrate-reducing conditions; enhanced by glucose | elsevier.es |
| Pantoea dispersa MSC14 | Benzo[a]pyrene | 24.41% of 20 mg/L in 4 days | Enhanced to 54.85% with sodium gluconate in 16h | mdpi.com |
Fungi are also recognized for their role in the degradation of HMW PAHs. White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective due to their extracellular ligninolytic enzymes (e.g., lignin (B12514952) peroxidase, manganese peroxidase, laccase) which are non-specific and can degrade a wide range of recalcitrant compounds, including PAHs tandfonline.com. Other fungal genera, including Penicillium, Ulocladium, Aspergillus, and Fusarium, have been associated with the biodegradation of petroleum hydrocarbons and HMW PAHs like benzo[a]pyrene and benzoperylene frontiersin.org. Fungal biodegradation is often of a co-metabolic nature, requiring an additional carbon and energy source for efficient degradation of PAHs frontiersin.org.
Challenges in Biodegradation of High Molecular Weight PAHs
The biodegradation of HMW PAHs, including this compound, presents several significant challenges:
Recalcitrance and Chemical Stability: HMW PAHs possess multiple fused aromatic rings, which confer high chemical stability and make them resistant to microbial attack mdpi.comtandfonline.comnih.govnih.gov. This compound, with its six rings, is particularly refractory gulfresearchinitiative.orgnih.gov.
Low Solubility and Bioavailability: These compounds have extremely low water solubility and high octanol-water partition coefficients (Kow), causing them to strongly sorb to soil organic matter and sediment gulfresearchinitiative.orgtandfonline.comnih.govfrontiersin.org. This low bioavailability limits their accessibility to microbial enzymes, thereby hindering degradation mdpi.comtandfonline.comnih.govoup.comfrontiersin.org.
Toxicity: HMW PAHs can be toxic to microorganisms at higher concentrations, further inhibiting their biodegradation nih.gov.
Analytical Challenges: Difficulties in the analytical separation and detection of HMW PAHs contribute to a research gap regarding their environmental occurrence and distribution gulfresearchinitiative.org.
Environmental Factors: Abiotic factors such as temperature and salinity can significantly influence biodegradation rates. Low temperatures reduce diffusion rates, solubility, and microbial metabolic activity oup.comnih.gov.
A study investigating the impacts of dibenzopyrenes (including this compound) on a bacterial community isolated from Gulf of Mexico sediment found no measurable degradation of these six-ring PAHs after 28 days, despite an enhancement in the abundance of known oil-degrading bacteria nih.gov. This highlights the significant recalcitrance of these compounds.
Bioremediation Approaches
Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform pollutants frontiersin.orgmdpi.comresearchgate.net. For HMW PAHs like this compound, strategies are often employed to overcome the challenges of recalcitrance and low bioavailability.
Bioaugmentation involves the introduction of specific, often highly efficient, PAH-degrading microorganisms or microbial consortia into a contaminated environment to enhance the degradation process researchgate.netfrontiersin.orgresearchgate.net. This approach aims to increase the population of active degraders at the site researchgate.net.
Bacterial Bioaugmentation: Studies have explored the use of bacterial consortia for HMW PAH degradation, often showing better results than individual strains tandfonline.commdpi.comnih.govresearchgate.netmdpi.com. However, results can be inconsistent, particularly in complex soil matrices where degradation rates might be significantly lower than in liquid media mdpi.comnih.gov.
Fungal Bioaugmentation: Bioaugmentation with native fungal consortia has been shown to result in higher biodegradation of total petroleum hydrocarbons (TPH) and HMW-PAHs (e.g., benzo[a]pyrene, benzoperylene) compared to biostimulation alone frontiersin.org. Fungal bioaugmentation can also lead to an increase in heterotrophic bacteria, further contributing to pollutant degradation frontiersin.org.
Co-metabolism is a process where a microorganism degrades a non-growth substrate (the target pollutant, e.g., this compound) in the presence of a primary growth substrate or another transformable compound (co-substrate) nih.govjeb.co.inresearchgate.net. The co-substrate provides the necessary carbon and energy for microbial growth and the induction of enzymes capable of acting on the target pollutant.
Enhancement of HMW PAH Degradation: For instance, the addition of phenanthrene (B1679779) (a three-ring PAH) as a co-substrate significantly enhanced the biodegradation of benzo[e]pyrene (a four-ring PAH) by a halophilic bacterial consortium, even under saline conditions where HMW PAHs are typically difficult to degrade nih.govjeb.co.inresearchgate.net.
Glucose as Co-substrate: Glucose has also been shown to enhance benzo[a]pyrene biodegradation by certain bacterial strains elsevier.es.
Mechanism: Co-metabolism is particularly relevant for recalcitrant compounds like this compound, as it allows for their transformation without necessarily serving as the sole carbon source for the degrading microorganisms jeb.co.in.
Research Gaps and Future Directions in Dibenzo A,e Pyrene Studies
Comprehensive Understanding of Environmental Occurrence and Distribution
A critical research gap exists in the comprehensive understanding of the environmental occurrence and distribution of HMW-PAHs, including dibenzo[a,e]pyrene, primarily due to inherent difficulties in their analytical separation and detection gulfresearchinitiative.org. There is a notable lack of detailed data regarding the specific types and concentrations of these compounds across diverse environmental matrices, such as leachate, soils, and crops, particularly in regions that have been historically understudied ethz.ch. Most existing studies tend to cover only short periods, leading to a scarcity of long-term data and reliable yearly average concentrations for these potent compounds researchgate.net.
Future research should prioritize systematic monitoring programs to quantify DB[a,e]P and its isomers in various environmental compartments across a broader geographical scope ethz.ch. This includes expanding studies to underrepresented countries and environmental matrices to provide a more complete global picture of contamination ethz.ch.
Spatial and Temporal Trends in Diverse Environmental Matrices
Further data are essential to accurately characterize the spatial and temporal variations in dibenzopyrene levels across a range of environmental settings, including subway stations, suburban areas, road tunnels, and broader metropolitan regions researchgate.net. Methodological inconsistencies in the selection of PAH compounds for analysis and a lack of harmonized analytical protocols significantly impede the comparability of findings across different studies and compromise the reliability of risk assessments qeios.com.
Future directions involve establishing long-term monitoring studies to create robust baselines against which the environmental impact of future anthropogenic activities, such as new industrial projects, can be accurately assessed researchgate.net. Additionally, research should focus on precisely identifying and characterizing both stationary and mobile sources of dibenzopyrene isomers to better inform emission control strategies researchgate.net.
Elucidation of Species-Specific Metabolic Differences
Significant gaps persist in the elucidation of species-specific metabolic differences for this compound and its metabolites. While some comparative metabolic rates have been determined for parent PAHs like BaP and dibenzo[def,p]chrysene (DBC), the metabolic rates for their major diol metabolites, which are often the precursors to ultimate carcinogens, remain largely unknown osti.gov. Existing studies indicate that metabolic patterns can vary substantially between species; for instance, mice metabolize BaP faster than rats or humans, but human metabolism of BaP diol can be faster at very low substrate concentrations osti.gov. The majority of mechanistic studies have historically focused on BaP, highlighting a pressing need for investigations into the metabolism of other human carcinogenic PAHs, including DB[a,e]pyrene, and their mixtures nih.gov.
It is crucial for future research to quantify species-specific metabolic rates, especially for metabolites capable of bioactivation, to improve the accuracy of risk assessments osti.gov. Furthermore, more extensive structure-activity relationship studies are needed to better predict the carcinogenic potential of various PAHs based on their chemical structures and metabolic pathways nih.gov.
Development of Novel and Cost-Effective Analytical Methods
The accurate detection and quantification of HMW-PAHs like this compound are currently hampered by analytical challenges, including difficulties in separation and detection gulfresearchinitiative.org. Traditional analytical approaches often concentrate on the 16 EPA priority PAHs, which can lead to an underestimation of the true carcinogenic risk posed by other highly potent PAHs such as the dibenzopyrenes researchgate.netnih.gov. A significant hurdle is that many dibenzopyrene isomers exhibit very similar chromatographic behaviors and nearly identical mass fragmentation patterns, making their precise identification and quantification a non-trivial task researchgate.net.
Recent advancements in high-resolution vibrational spectroscopy offer promising new avenues for the detection and quantification of these "hidden" PAHs gulfresearchinitiative.org. Future research should focus on developing novel and cost-effective analytical methods, including advanced chromatographic techniques and sensor-based approaches, to overcome current limitations jfda-online.com. The aim is to create methods that can accurately identify and quantify high-risk compounds, especially within complex environmental mixtures researchgate.net. The use of intermediate polarity gas chromatography (GC) columns, for example, has shown improved separation of isomeric compounds within the benzofluoranthene and dibenzopyrene families, indicating a path forward for enhanced analytical resolution researchgate.net.
Refinement of Human Health Risk Assessment Models
Current human health risk assessment models often underestimate the carcinogenic risks associated with atmospheric PAHs because they typically rely on benzo[a]pyrene (B130552) (BaP) as the sole indicator, frequently excluding more potent PAHs like the dibenzopyrenes researchgate.netnih.gov. There is a significant paucity of toxicological literature for many individual PAHs, particularly substituted PAHs, which hinders their effective incorporation into comprehensive human health risk assessments nih.gov. Furthermore, inadequate potency information for PAHs via inhalation exposure pathways presents a considerable challenge nih.gov.
Future refinements of human health risk assessment models must incorporate dibenzopyrene isomers, as their collective carcinogenic potency can be substantially higher than that of BaP alone researchgate.netnih.gov. For instance, dibenzopyrene isomers can account for a large percentage of the calculated carcinogenic risk, with specific isomers like this compound, Dibenzo[a,h]pyrene, and Dibenzo[a,i]pyrene contributing significantly to lifetime cancer risk depending on the season nih.gov.
Table 1: Contribution of Dibenzopyrene Isomers to Lifetime Cancer Risk in Beijing Air nih.gov
| Isomer / Group | Seasonal Contribution (Summer) | Seasonal Contribution (Winter) | Lifetime Risk Contribution |
| This compound | 12% of total risk | 14% of total risk | Included in ΣDBPs |
| Dibenzo[a,h]pyrene | Not specified | 21% of total risk | Included in ΣDBPs |
| Dibenzo[a,i]pyrene | Not specified | 48% of total risk | Included in ΣDBPs |
| ΣDibenzopyrenes | Not specified | Not specified | 58% ± 32% of lifetime risk |
Strategic efforts are needed to fill these toxicological knowledge gaps to enable more accurate human health risk assessments of PAHs in various environmental media and food nih.gov. The development and application of Physiologically Based Pharmacokinetic (PBPK) models are critical tools for identifying data gaps and designing experiments that can translate findings from animal studies to relevant human exposures osti.govoregonstate.edu. Longitudinal epidemiological studies are also essential to establish a clearer causal link between specific PAH exposures and cancer in human populations, particularly focusing on the potency of different PAHs within complex mixtures who.int.
Exploration of this compound's Role in Specific Disease Etiologies
While this compound is acknowledged as genotoxic and potentially carcinogenic nih.goveuropa.euiarc.fr, there is a notable research gap in studies focusing solely on its distinct role in specific disease etiologies, beyond general PAH-related cancers. Much of the existing research often groups dibenzopyrenes or concentrates on the most potent isomer, dibenzo[a,l]pyrene (B127179) (DB[a,l]P) researchgate.netnih.govnih.govnih.gov. Furthermore, epidemiological evidence regarding the non-cancer health effects of general PAH exposure is limited who.int.
Future research should delve deeper into the specific mechanisms by which DB[a,e]pyrene contributes to disease development, moving beyond broad classifications of carcinogenicity. This includes exploring its role in synergistic carcinogenesis when present in mixtures with other PAHs . Investigations into alternative pathways, such as AhR (Aryl Hydrocarbon Receptor) versus AhR-independent pathways, and the influence of epigenetics in PAH-induced cancers are also critical areas for future study nih.gov. A more thorough understanding of non-cancer health endpoints associated with PAH exposure is also warranted who.int.
Investigation of Interactions with Other Environmental Contaminants
Polycyclic aromatic hydrocarbons frequently coexist in complex environmental mixtures, yet most mechanistic studies have historically focused on the effects of individual PAHs, predominantly benzo[a]pyrene nih.gov. The interactions between PAHs, such as BaP, and emerging contaminants like microplastics, are beginning to receive attention, but research specifically on the mutual interactions of DB[a,e]pyrene with microplastics in soil remains limited mdpi.com.
Future research should extensively investigate how DB[a,e]pyrene interacts with a range of other environmental contaminants, including other organic pollutants, heavy metals, and microplastics mdpi.comfrontiersin.org. Understanding these interactions is vital, as they can significantly alter the environmental behavior, bioavailability, and toxicity of DB[a,e]pyrene. Studies on mixture toxicity are particularly crucial, given that the combined effects of contaminants can be synergistic (enhancing toxicity) or antagonistic (reducing toxicity) nih.govfrontiersin.org.
Application of Advanced Omics Technologies for Toxicity and Biodegradation Research
Advanced omics technologies, including genomics, proteomics, and metabolomics, have emerged as powerful tools for unraveling the complex interactions of polycyclic aromatic hydrocarbons (PAHs) like this compound with biological systems and for elucidating their biodegradation pathways. These technologies provide a comprehensive, system-wide view of molecular changes, offering deeper insights than traditional analytical methods. fishersci.cauni.luuni.lu
Toxicity Research
In the context of toxicity research, omics approaches are instrumental in identifying the molecular signatures of this compound exposure. While specific detailed omics studies focusing solely on this compound are less frequently reported compared to its well-studied congener Benzo[a]pyrene (BaP), the principles and methodologies are highly transferable due to shared mechanisms of action as genotoxic PAHs. uni.lufishersci.fi
Proteomics: Proteomic analyses can identify changes in protein expression profiles in response to PAH exposure, revealing affected cellular pathways. For instance, studies on Benzo[a]pyrene have demonstrated that exposure can lead to time-dependent regulation of hundreds of proteins, impacting processes such as protein synthesis, lipid metabolism, and membrane function in murine hepatocytes. ctdbase.org Such changes indicate the cellular stress response and the activation of detoxification or damage repair mechanisms.
Metabolomics: Metabolomics provides insights into the metabolic perturbations induced by this compound. By analyzing endogenous metabolites, researchers can identify shifts in metabolic pathways, such as alterations in amino acids, acylcarnitines, and glycerophospholipids following exposure to PAHs like Benzo[a]pyrene. ctdbase.org These metabolic fingerprints can serve as biomarkers of exposure and effect, reflecting the organism's attempt to metabolize or detoxify the compound.
Genomics: Genomic studies, including transcriptomics, can reveal changes in gene expression patterns, indicating which genes are up- or down-regulated in response to this compound. This can highlight genes involved in xenobiotic metabolism, DNA repair, oxidative stress response, and cell cycle regulation, all of which are critical for understanding PAH-induced carcinogenesis. The polymorphism of cytochrome P450 (CYP P450) genes, which are crucial for PAH metabolism, can determine an organism's sensitivity to such compounds. wikipedia.orgwikipedia.org
Table 1: Examples of Omics Applications in PAH Toxicity Research (Illustrative, based on BaP studies transferable to this compound)
| Omics Technology | Biological System/Model | Key Findings (Illustrative) | Reference |
| Proteomics & Metabolomics | Murine Hepa1c1c7 cells (exposed to BaP) | Regulation of 236+ proteins; affected amino acids, acylcarnitines, glycerophospholipids; impacts on protein synthesis, lipid metabolism, membrane dysfunction. | ctdbase.org |
| Genomics (CYP P450) | Various (general PAH metabolism) | Gene polymorphism influences sensitivity to PAHs. | wikipedia.orgwikipedia.org |
Biodegradation Research
Omics technologies are equally vital in understanding and enhancing the microbial degradation of this compound and other recalcitrant PAHs. They enable the identification of key microbial players, catabolic genes, and enzymatic pathways involved in the breakdown of these complex compounds. fishersci.cauni.luuni.lu
Genomics and Metagenomics: Whole-genome sequencing of PAH-degrading microorganisms, such as Bacillus cereus M72-4, has revealed numerous genes involved in hydrocarbon transport and metabolism. For instance, genes encoding key enzymes like catechol 2,3-dioxygenase, monooxygenases, and dehydrogenases have been identified, which are crucial for the initial steps of PAH degradation and subsequent ring cleavage. nih.gov Metagenomic analysis of environmental samples can identify diverse microbial communities and propose co-metabolic pathways for PAH degradation, highlighting the roles of specific enzymes like PAH dioxygenases and the potential for symbiotic interactions among microbial species. neuropharmac.com
Proteomics: Proteomic analyses of microbial cultures exposed to PAHs can pinpoint the specific enzymes and proteins that are expressed or upregulated during the degradation process. For example, proteome analysis of Novosphingobium pentaromativorans US6-1 exposed to PAHs (including Benzo[a]pyrene) identified enzymes such as 4-hydroxybenzoate (B8730719) 3-monooxygenase, salicylaldehyde (B1680747) dehydrogenase, and PAH ring-hydroxylating dioxygenase alpha subunit, indicating their involvement in the metabolic routes leading to mineralization. wikipedia.org
Metabolomics: Metabolomics in biodegradation studies helps in identifying intermediate metabolites formed during the breakdown of this compound, thereby elucidating the complete catabolic pathways. Understanding these pathways is crucial for optimizing bioremediation strategies. uni.luumweltprobenbank.de
Table 2: Omics-Identified Components in PAH Biodegradation (Illustrative, based on BaP and other PAH studies transferable to this compound)
| Omics Technology | Microorganism/Context | Key Findings (Illustrative) | Reference |
| Genomics | Bacillus cereus M72-4 (BaP degradation) | Identification of genes for hydrocarbon transport and metabolism, including catechol 2,3-dioxygenase, monooxygenases, dehydrogenases. | nih.gov |
| Proteomics | Novosphingobium pentaromativorans US6-1 (PAH degradation) | Identification of 4-hydroxybenzoate 3-monooxygenase, salicylaldehyde dehydrogenase, PAH ring-hydroxylating dioxygenase alpha subunit. | wikipedia.org |
| Metagenomics | Environmental samples (pyrene degradation) | Proposed co-metabolic pathways, role of PAH dioxygenases, symbiotic microbial interactions. | neuropharmac.com |
Translational Research from Animal Models to Human Health Outcomes
Translational research bridges the gap between fundamental scientific discoveries in experimental models and their application to human health. For a potent carcinogen like this compound, understanding its effects in animal models is crucial for assessing human health risks and informing public health interventions.
Animal Models
Animal models, particularly rodents, have been extensively utilized to investigate the carcinogenic and genotoxic effects of this compound (often studied as Dibenzo[def,p]chrysene or Dibenzo[a,l]pyrene, which is considered one of the most potent environmental carcinogens among PAHs). fishersci.fiscribd.comumweltprobenbank.dejianglab.cn
Carcinogenicity Studies: Studies in mice and rats have consistently demonstrated the carcinogenic potential of dibenzopyrenes. For instance, oral application of dibenzo[a,l]pyrene (DB[a,l]P) and its diol epoxide metabolite ((±)-anti-DB[a,l]PDE) has been shown to specifically induce oral squamous cell carcinoma (OSCC) in the tongue and other oral tissues of mice. scribd.com These studies often report high tumor incidence rates, providing strong evidence of carcinogenicity.
Mechanistic Insights: Animal models allow for detailed investigation of the molecular mechanisms underlying PAH-induced toxicity. Dibenzo[a,l]pyrene, for example, exerts its mutagenicity and tumorigenicity primarily through the formation of diol epoxides, which bind covalently to DNA, forming adducts. scribd.com These DNA adducts can lead to mutations and malignant transformations. wikipedia.orgwikipedia.org Studies have also shown overexpression of proteins like p53 and COX-2 in malignant tissues in animal models exposed to dibenzo[a,l]pyrene, mirroring observations in human cancers. scribd.com
Genotoxicity Assessment: In vivo studies in animal models confirm the powerful mutagenicity of dibenzopyrenes, with mutational profiles in reporter genes (e.g., lacI in mice) showing similarities to those detected in human head and neck cancers. scribd.com
Table 3: Carcinogenic Outcomes in Animal Models Exposed to Dibenzo[a,l]pyrene (DB[a,l]P) Metabolite
| Compound/Metabolite | Animal Model | Application Method | Outcome | Incidence (High Dose) | Reference |
| (±)-anti-DB[a,l]PDE | B6C3F1 mice | Oral application (3x/week for 38 weeks) | Oral Squamous Cell Carcinoma (OSCC) in tongue | 74% | scribd.com |
| (±)-anti-DB[a,l]PDE | B6C3F1 mice | Oral application (3x/week for 38 weeks) | OSCC in other oral tissues | 100% | scribd.com |
Translation to Human Health Outcomes
Translating findings from animal models to human health outcomes is a complex but critical step in risk assessment.
Species Differences in Metabolism: Significant research focuses on understanding species-specific differences in the metabolism of PAHs. Studies comparing the metabolic rates of PAH diols (e.g., Benzo[a]pyrene diol, Dibenzo[def,p]chrysene diol) in hepatic microsomes from mice, rats, and humans reveal variations in metabolic capacity and intrinsic clearance. For instance, the phase I metabolic capacity of Benzo[a]pyrene diol was observed to be higher in rodents compared to humans, although at very low substrate levels, human metabolic rates could be faster.
Physiologically Based Pharmacokinetic (PBPK) Models: To account for these species differences and predict human exposure and internal dosimetry more accurately, physiologically based pharmacokinetic (PBPK) models are employed. These models integrate metabolic parameters from in vitro and animal studies to simulate the disposition of PAHs and their metabolites in humans under various exposure scenarios, supporting human health risk assessments.
Challenges in Human Epidemiology: Despite strong evidence from animal studies, direct epidemiological studies on human exposure to individual PAHs like this compound are challenging. Humans are typically exposed to complex mixtures of chemicals, making it difficult to isolate the effects of a single PAH. uni.lu Therefore, animal model data, combined with mechanistic insights and computational modeling, remain crucial for assessing the potential human health risks associated with this compound. A "next generation framework" is being developed to quantitatively model human risk based on genetic damage, which can be applied to genotoxic carcinogens like dibenzopyrenes. umweltprobenbank.de
Q & A
Q. What are the primary routes of human exposure to Dibenzo[a,e]pyrene, and how can these be quantified in environmental samples?
Human exposure occurs via tobacco smoke, polluted air, and ingestion of food/water contaminated with combustion products . To quantify exposure, researchers should use isotope-dilution mass spectrometry with deuterated internal standards (e.g., this compound-d14) to correct for matrix effects. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for separating and detecting trace levels in complex matrices like air particulate matter or food extracts .
Q. What experimental evidence supports the carcinogenicity of this compound in animal models?
Subcutaneous administration in mice induced sarcomas, while dermal application caused skin tumors. These studies highlight route-specific carcinogenicity. Researchers replicating these findings should prioritize dose-response studies in rodents, using positive controls (e.g., benzo[a]pyrene) and histopathological validation of tumor morphology .
Q. Which analytical standards are critical for ensuring accuracy in this compound detection?
Certified reference materials (CRMs) such as this compound standard solutions (10 mg/L in cyclohexane) and deuterated analogs (e.g., Dibenzo[a,i]pyrene-d14) are essential for calibration and method validation. Ensure standards are stored in amber vials under inert gas to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in UV spectral data for this compound and its isomers?
Historical misidentification of UV spectra (e.g., confusion with dibenzo[a,e]fluoranthene) necessitates cross-validation using synthetic standards and advanced techniques like nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Collaborative efforts to publish reference spectral libraries for PAHs are critical .
Q. What methodological challenges arise when designing in vivo carcinogenicity studies for this compound, and how can they be mitigated?
Key challenges include low environmental abundance (requiring high-purity synthesis) and interspecies metabolic differences. Researchers should:
Q. How can conflicting data on this compound's mutagenicity in short-term assays be addressed?
The IARC noted inadequate evidence for mutagenicity in standard Salmonella assays. To resolve this, researchers should:
- Use mammalian cell systems (e.g., CHO cells with S9 metabolic activation) to assess chromosomal aberrations.
- Apply comet assays or γ-H2AX foci analysis to detect DNA damage in epithelial cells.
- Compare results with structurally similar PAHs (e.g., dibenzo[a,l]pyrene) to identify structure-activity relationships .
Q. What strategies are effective for synthesizing high-purity this compound for experimental use?
A four-step synthesis from 9,9′-bifluoren-9,9′-diol involves carbocation rearrangements and reductions. Key steps include:
Q. How should researchers design studies to evaluate the environmental persistence of this compound in aquatic systems?
Use microcosm experiments with sediment-water partitioning assays. Key parameters:
- Measure half-life under varying pH, UV exposure, and microbial activity.
- Employ stable isotope-labeled this compound (e.g., 13C12-labeled) to track degradation pathways via HRMS.
- Compare degradation rates with other high-molecular-weight PAHs to model ecosystem impacts .
Data Contradiction and Validation
Q. What systematic approaches are recommended for reconciling discrepancies between historical and modern carcinogenicity data?
- Conduct meta-analyses of IARC monographs and newer studies, focusing on dosing regimens and tumor types.
- Re-evaluate historical samples using current analytical methods (e.g., LC-MS/MS) to confirm compound identity and purity.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies .
Q. How can researchers address the lack of chronic toxicity data for this compound in aquatic organisms?
- Follow OECD guidelines for chronic fish tests (e.g., 21-day zebrafish embryo-larval assays).
- Use probabilistic modeling to extrapolate from acute toxicity data, incorporating species sensitivity distributions (SSDs).
- Collaborate with environmental agencies to access monitoring data from polluted sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
